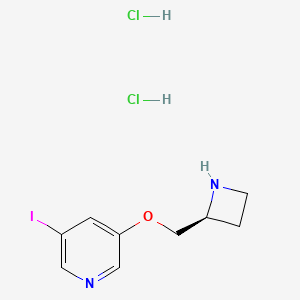

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride

CAS No.: 213764-92-2

Cat. No.: VC2676348

Molecular Formula: C9H13Cl2IN2O

Molecular Weight: 363.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213764-92-2 |

|---|---|

| Molecular Formula | C9H13Cl2IN2O |

| Molecular Weight | 363.02 g/mol |

| IUPAC Name | 3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride |

| Standard InChI | InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 |

| Standard InChI Key | ZJVVFYWEBSHGBV-JZGIKJSDSA-N |

| Isomeric SMILES | C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl |

| SMILES | C1CNC1COC2=CC(=CN=C2)I.Cl.Cl |

| Canonical SMILES | C1CNC1COC2=CC(=CN=C2)I.Cl.Cl |

Introduction

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is a chemical compound with significant interest in scientific research, particularly in the fields of neuroscience and pharmacology. This compound is often associated with its role in nicotinic acetylcholine receptor studies. The following sections will delve into its chemical properties, synthesis methods, and applications in research.

Storage and Handling

-

Storage Temperature: Ambient

-

Safety Statement: For research and development purposes only

-

Purity: 95% or higher

Hazard Classification

-

GHS Pictogram Code: GHS07 (Irritant)

-

Hazard Class: Irritant

| Property | Description |

|---|---|

| Molecular Formula | C9H13Cl2IN2O |

| Molecular Weight | 363.03 g/mol |

| CAS Number | 213764-92-2 |

| Storage Temperature | Ambient |

| Purity | 95% or higher |

Synthesis Methods

The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride typically involves several steps, starting with the preparation of the intermediate 3-(2-azetidinylmethoxy)-5-iodopyridine. This intermediate is then converted into the dihydrochloride salt form using organic solvents and reagents such as iodine and azetidine.

Laboratory Preparation

-

Starting Materials: Azetidine, iodine, and pyridine derivatives

-

Reaction Conditions: Organic solvents, controlled temperature, and pH

Industrial Production

While specific industrial methods are not widely documented, they likely follow similar laboratory routes with optimizations for scale, yield, and purity. Industrial processes would also include stringent quality control measures.

Applications in Research

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is used in various scientific research applications, particularly in neuroscience and pharmacology.

Neuroscience

-

Role in Neuroprotection and Neurotoxicity: Studies focus on its interaction with nicotinic acetylcholine receptors.

-

Neurotransmitter Modulation: Influences the release of neurotransmitters like dopamine and acetylcholine.

Pharmacology

-

Drug Development: Targeting nicotinic receptors for conditions such as pain, smoking addiction, and mental disorders.

-

Receptor Binding Studies: Understanding interactions between ligands and nicotinic receptors.

Biochemistry

-

Mechanism of Action: Acts as an antagonist at nicotinic acetylcholine receptors, specifically α4β2 and α6β2 subtypes.

-

Biological Activity: Modulates ion flux across neuronal membranes, impacting neurotransmitter release.

| Application Area | Description |

|---|---|

| Neuroscience | Studies neuroprotection and neurotoxicity through nicotinic receptor interaction |

| Pharmacology | Drug development targeting nicotinic receptors for various conditions |

| Biochemistry | Acts as an antagonist at α4β2 and α6β2 nicotinic receptors |

Comparison with Similar Compounds

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is distinct due to its high selectivity and affinity for α4β2 and α6β2 nicotinic acetylcholine receptors.

Similar Compounds

-

(-)-Cytisine: Another nicotinic receptor agonist with high affinity for α4β2 receptors.

-

GTS-21 Dihydrochloride: A selective agonist for α7 nicotinic receptors.

-

NS1738: A positive allosteric modulator of α7 nicotinic receptors.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride | Iodinated pyridine with azetidine-derived methoxy group | Antagonist at α4β2 and α6β2 nAChRs |

| (-)-Cytisine | Natural nicotinic receptor agonist | Agonist at α4β2 nAChRs |

| GTS-21 Dihydrochloride | Selective agonist for α7 nAChRs | Agonist at α7 nAChRs |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume